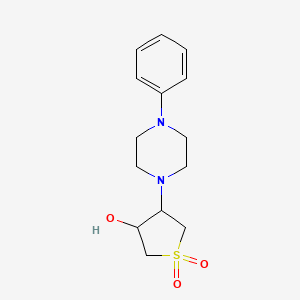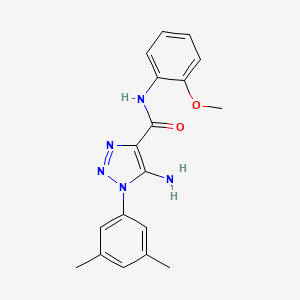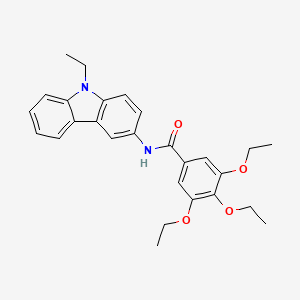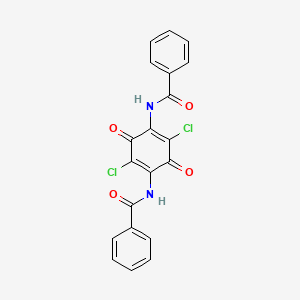![molecular formula C25H20FN3O B4642876 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)acrylamide](/img/structure/B4642876.png)
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)acrylamide
Description
Research on pyrazole derivatives, including those with fluorophenyl groups, is significant due to their varied biological activities and potential in drug development. While specific data on “3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)acrylamide” is not readily available, similar compounds have been synthesized and analyzed for their structural and chemical properties.
Synthesis Analysis
Pyrazole derivatives are commonly synthesized via the reaction of corresponding hydrazines and β-diketones or β-ketoesters in the presence of acid or base catalysts. The synthesis process involves careful control of reaction conditions to ensure the formation of the desired pyrazole ring structure (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically confirmed using NMR spectroscopy and X-ray diffraction. These compounds often exhibit planar geometries around the pyrazole core, with various substituents influencing the overall molecular conformation and stability through intramolecular interactions (Zhang et al., 2007).
Chemical Reactions and Properties
Pyrazole derivatives engage in a range of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the nature of their substituents. The presence of a fluorophenyl group can significantly affect the compound’s reactivity by altering its electronic distribution and steric hindrance (Kariuki et al., 2021).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are largely dependent on their molecular structure. For instance, the introduction of fluorophenyl groups tends to increase the compound's stability and modify its solubility in organic solvents (Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are influenced by the presence of electron-withdrawing or electron-donating groups attached to the pyrazole ring. Fluorine atoms, being highly electronegative, can significantly affect these properties by drawing electron density away from the core structure (McLaughlin et al., 2016).
properties
IUPAC Name |
(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-18-7-14-22(15-8-18)27-24(30)16-11-20-17-29(23-5-3-2-4-6-23)28-25(20)19-9-12-21(26)13-10-19/h2-17H,1H3,(H,27,30)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEJEISPCLHROU-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-pyridinyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4642795.png)
![N-[(2-methylcyclohexyl)carbonyl]isoleucine](/img/structure/B4642802.png)

![2-(1-naphthyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4642834.png)
![N-(4-bromophenyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4642838.png)


![N-(3-nitrophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4642864.png)
![N,N-dimethyl-N'-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B4642867.png)
![ethyl 3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4642873.png)

![2,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4642885.png)

![5-(3,4-dichlorophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4642909.png)